molecular formula C19H22N2OS B13430097 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde

4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde

Cat. No.: B13430097
M. Wt: 326.5 g/mol
InChI Key: FUZFFGZOBQDQED-UHFFFAOYSA-N
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Description

4-[2-[(2,4-Dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde (CAS: 2135576-73-5) is a piperazine derivative characterized by a thio-linked 2,4-dimethylphenyl group at the 2-position of the aromatic ring and a carboxaldehyde substituent on the piperazine nitrogen. This compound is structurally related to vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine), a serotonin modulator approved for major depressive disorder .

Synthesis: The compound can be synthesized via formylation of vortioxetine or its tert-butyl carbamate-protected precursor. For example, tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate () undergoes deprotection and subsequent oxidation to introduce the aldehyde group .

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C19H22N2OS/c1-15-7-8-18(16(2)13-15)23-19-6-4-3-5-17(19)21-11-9-20(14-22)10-12-21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

FUZFFGZOBQDQED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene in a palladium-catalyzed coupling reaction. This intermediate is then reacted with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Key Conditions

StepReagents/ConditionsYield Optimization Factors
Nucleophilic SubstitutionK₂CO₃ in DMF, inert atmosphere (N₂)Prevents thiol oxidation to disulfide
Nitro ReductionThiourea dioxide, 60–65°CMinimizes byproduct formation
CyclizationBis(2-chloroethyl)amine, pH 8.0–14.0, DMFAlkaline pH accelerates ring closure

Hydrogen Bromide-Mediated Salt Formation

The carboxaldehyde undergoes reaction with hydrogen bromide (HBr) to yield vortioxetine bromide salt:

  • Molar ratio : HBr:carbaldehyde > 2:1 (optimally 7.5:1–9:1) ensures complete formyl group cleavage and salt precipitation .

  • Mechanism : Protonation of the piperazine nitrogen followed by nucleophilic attack of bromide on the carboxaldehyde carbon.

Reaction Outcomes

  • Excess HBr drives equilibrium toward salt formation, achieving >90% conversion .

  • Side products (e.g., unreacted carbaldehyde) are minimized via controlled stoichiometry .

Stability Under Basic Conditions

The compound exhibits pH-dependent stability:

  • Optimal stability : pH 8.0–10.0 in aqueous DMF mixtures .

  • Degradation pathways :

    • Above pH 12: Hydrolysis of the thioether bond.

    • Below pH 6: Protonation of the piperazine ring leading to precipitation .

Comparative Analysis of Synthetic Routes

ParameterPatent GB2564887A Patent EP2981520B1
Solvent DMFMethyldiglycol
Base K₂CO₃Fe/AcOH
Temperature 60–80°C130°C
Key Advantage High purity (>98%)One-pot nitro reduction

Industrial-Scale Considerations

  • Purification : Crystallization from ethanol/water mixtures removes sulfamic acid byproducts .

  • Scalability : Inert atmosphere (N₂) in step 1 prevents thiol oxidation, critical for batch consistency .

This compound’s reactivity underpins vortioxetine’s commercial synthesis, with precise control of reaction parameters ensuring pharmaceutical-grade purity. Its versatility in derivatization highlights its importance in medicinal chemistry research.

Scientific Research Applications

4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation. The thioether linkage and piperazine ring are key structural features that contribute to its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C19H21N2OS
  • Molecular Weight : 331.45 g/mol
  • Key Functional Groups : Piperazine core, arylthioether, aldehyde.
  • Spectroscopic Data : NMR and MS data for related intermediates (e.g., tert-butyl derivatives) confirm structural motifs .

The following table and analysis compare the target compound with structurally and functionally related piperazine derivatives.

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
4-[2-[(2,4-Dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde C19H21N2OS 331.45 Aldehyde, 2,4-dimethylphenylthio Vortioxetine impurity, synthetic intermediate
Vortioxetine (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine) C18H22N2S 298.45 Piperazine, 2,4-dimethylphenylthio Serotonin modulator (antidepressant)
4-(2-((2,4-Dimethylphenyl)thio)phenyl)-N-(pyridin-2-yl)piperazine-1-carboxamide C25H25ClFN3OS 470.10 Carboxamide, pyridin-2-yl SARS-CoV-2 main protease inhibitor
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine C13H14FN3S 263.33 Thiazole, 4-fluorophenyl Not specified (structural analog)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine C14H16ClN3S 293.81 Thiazole, 4-chlorophenyl, methyl Not specified (pharmacophore exploration)
Structural and Functional Analysis

Vortioxetine vs. Target Carboxaldehyde: Structural Difference: The carboxaldehyde replaces the hydrogen on the piperazine nitrogen in vortioxetine. Synthetic Relevance: The carboxaldehyde is a precursor in vortioxetine impurity synthesis, highlighting its role in quality control .

Carboxamide Derivatives (e.g., Compound 29 in ) :

  • Functional Group : Replacement of aldehyde with a pyridin-2-yl carboxamide.
  • Biological Activity : The carboxamide derivative showed inhibitory activity against SARS-CoV-2 main protease (IC50 = 2.3 µM), suggesting that substituents on the piperazine nitrogen significantly influence target selectivity .

Piperazine Carboxamides (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) :

  • Conformational Stability : Piperazine rings in carboxamides adopt chair conformations, as confirmed by X-ray crystallography, ensuring optimal spatial arrangement for receptor interactions .

Patent and Industrial Relevance
  • Vortioxetine synthesis patents () emphasize intermediates like 2-((2,4-dimethylphenyl)thio)aniline, which may also serve as precursors for the carboxaldehyde derivative .
  • The carboxaldehyde is cataloged as a reference standard (DA-V043-e) for analytical testing, underscoring its regulatory importance .

Biological Activity

4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is structurally related to vortioxetine, a well-known antidepressant, and exhibits a range of pharmacological properties that merit detailed exploration.

  • Molecular Formula : C23H30N2O2S
  • Molecular Weight : 398.5615 g/mol
  • CAS Number : 2135576-73-5

These chemical characteristics are critical for understanding the compound's interactions at the molecular level.

The biological activity of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde primarily involves modulation of serotonergic pathways. It has been observed to interact with various serotonin receptors, including:

  • 5-HT1A : Acts as an agonist.
  • 5-HT3A : Functions as an antagonist.
  • 5-HT7 : Exhibits partial agonistic properties.

This multimodal action suggests its potential in treating mood disorders by enhancing serotonergic signaling while simultaneously inhibiting pathways that may lead to adverse effects.

Pharmacological Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Antidepressant Effects : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonergic activity in the brain .
  • Neuroprotective Properties : Evidence suggests that it may offer neuroprotection against stress-induced neuronal damage, potentially through its antioxidant properties .
  • Anxiolytic Effects : The compound has also shown promise in reducing anxiety-related behaviors in animal studies, indicating its potential as an anxiolytic agent .

Comparative Efficacy

The following table summarizes the biological activities of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde compared to vortioxetine:

Activity Type4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-PiperazinecarboxaldehydeVortioxetine
Serotonin Receptor Agonism5-HT1A (Agonist)5-HT1A (Agonist)
Serotonin Receptor Antagonism5-HT3A (Antagonist)5-HT3A (Antagonist)
NeuroprotectionYesLimited
Anxiolytic EffectYesYes

This comparative analysis indicates that while both compounds share similar mechanisms, 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde may possess additional neuroprotective and anxiolytic properties.

Clinical Implications

In clinical settings, derivatives of piperazine have been studied for their therapeutic effects on major depressive disorder (MDD). A notable case involved patients who exhibited a positive response to treatment with compounds similar to 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde. These patients reported improved mood and reduced anxiety levels over a period of several weeks .

Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and possible side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde?

  • Methodology :

  • Step 1 : Piperazine core formation via condensation of ethylenediamine with dichloroalkanes under basic conditions (pH 9–11, ethanol solvent, 60–80°C) .
  • Step 2 : Thiomethylation using 2,4-dimethylthiophenol. Optimize with catalysts (e.g., CuI) and polar aprotic solvents (DMF or DMSO) at 100–120°C for 8–12 hours .
  • Step 3 : Aldehyde functionalization via oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the thioether linkage (¹H NMR: δ 7.2–7.5 ppm for aromatic protons; ¹³C NMR: δ 40–45 ppm for piperazine carbons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns (acetonitrile/water mobile phase) .
    • Supplementary Data : X-ray crystallography for absolute stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can low yields in the thiomethylation step be addressed?

  • Troubleshooting :

  • Catalyst Screening : Test Pd(OAc)₂ or NiCl₂ for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with NMP to reduce side reactions .
  • Temperature Control : Use microwave-assisted synthesis (150°C, 30 minutes) to accelerate kinetics .
    • Data Contradiction Example : If yields drop below 30%, check for moisture sensitivity or thiophenol decomposition via GC-MS .

Q. What strategies enhance solubility for in vitro biological assays?

  • Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl or carboxylate) on the piperazine ring while retaining activity .
  • Use prodrug approaches (e.g., esterification of the aldehyde group) .
    • Formulation Approaches :
  • Employ co-solvents (DMSO/PEG 400) or cyclodextrin-based encapsulation .

Q. How to resolve contradictory biological activity data across studies?

  • Methodological Audit :

  • Purity Verification : Re-analyze compound batches for impurities (e.g., residual Pd catalysts) via ICP-MS .
  • Assay Conditions : Standardize cell culture media (e.g., FBS lot variability) and control for metabolic interference (CYP450 inhibition assays) .
    • Comparative SAR Analysis : Test structural analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to isolate pharmacophoric elements .

Synthetic Optimization Table

StepReagents/ConditionsYield RangeKey ChallengesRef.
Piperazine FormationEthylenediamine, 1,2-dichloroethane, K₂CO₃, ethanol, 70°C60–75%Ring-closure side products
Thiomethylation2,4-dimethylthiophenol, CuI, DMF, 120°C40–55%Oxidative dimerization of thiol
Aldehyde OxidationMnO₂, CH₂Cl₂, rt, 24h70–85%Over-oxidation to carboxylic acid

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